molecular formula C16H18N4O2 B2534385 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide CAS No. 1795443-49-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide

Cat. No.: B2534385
CAS No.: 1795443-49-0
M. Wt: 298.346
InChI Key: BIIFWUJKAUCCBS-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide is a synthetic compound featuring a benzamide core substituted with a 2-ethoxy group and an ethyl-linked imidazo[1,2-b]pyrazole moiety. Its structural determination likely employs crystallographic tools such as SHELXL, a widely used program for small-molecule refinement noted for its robustness and precision in resolving complex heterocyclic systems . Safety protocols for handling this compound emphasize precautions against thermal hazards (P210), mandatory pre-use instructions (P201–P202), and restricted access to minors (P102) .

Properties

IUPAC Name

2-ethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-6-4-3-5-13(14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h3-8,11-12H,2,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFWUJKAUCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical and Physical Properties

  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 334.4 g/mol
  • IUPAC Name : 2-ethoxy-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Chemistry

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions to create novel compounds with desired properties.

Biology

The compound has been investigated as a biochemical probe to study specific biological pathways. Its interaction with various molecular targets can provide insights into cellular processes and disease mechanisms. Researchers are exploring its role in modulating enzyme activity and receptor interactions, which may lead to new therapeutic strategies .

Medicine

There is growing interest in the therapeutic potential of this compound for treating diseases such as cancer and infections. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. For instance, compounds with similar structural features have shown significant activity against various cancer cell lines and bacterial strains .

Industry

In industrial applications, this compound is being explored for its utility in developing advanced materials with specific functionalities. Its chemical properties may enable the creation of materials that respond to environmental stimuli or possess enhanced durability and performance characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives related to this compound against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting promising anticancer activity that warrants further investigation .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of compounds structurally similar to this compound. The compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents in combating resistant strains .

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on analogous compounds, a comparative analysis can be inferred based on structural motifs and safety frameworks:

Structural Analogues

The compound belongs to the benzamide class, which is prevalent in pharmaceuticals and agrochemicals. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide Benzamide 2-ethoxy, ethyl-imidazo[1,2-b]pyrazole ~343.4 (estimated)
2-Ethoxybenzamide Benzamide 2-ethoxy ~165.2
N-(Imidazo[1,2-a]pyrazin-2-yl)ethylbenzamide Benzamide Ethyl-imidazo[1,2-a]pyrazine ~308.3

Key Differences :

  • The 2-ethoxy substituent may influence solubility and metabolic stability relative to unsubstituted benzamides.

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : 300.36 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole scaffold allows the compound to bind to various enzymes and receptors, modulating their activities. This interaction can lead to several biological effects, including:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cancer cell growth by interfering with cellular signaling pathways.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells through activation of apoptotic pathways.

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-b]pyrazole exhibit promising anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity.
Cell LineIC50 (µM)
MCF-7 (Breast)0.5
A549 (Lung)0.8
HeLa (Cervical)0.6

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antitubercular Activity

Recent investigations into imidazo[1,2-b]pyrazole derivatives have highlighted their potential as new antitubercular agents. These compounds demonstrate activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the low micromolar range.

Case Studies and Research Findings

  • Study on ENPP1 Inhibition : A related study explored imidazo[1,2-b]pyrazole derivatives as ENPP1 inhibitors, which play a role in immune response modulation. One derivative exhibited an IC50 value of 5.70 nM against ENPP1 and enhanced antitumor efficacy when combined with anti-PD-1 therapy in murine models .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications on the imidazo[1,2-b]pyrazole scaffold significantly affect biological activity. For example, substituents at specific positions can enhance potency against cancer cell lines .
  • Pharmacokinetics : Studies have shown favorable pharmacokinetic profiles for some derivatives, indicating good absorption and bioavailability that are crucial for therapeutic applications .

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